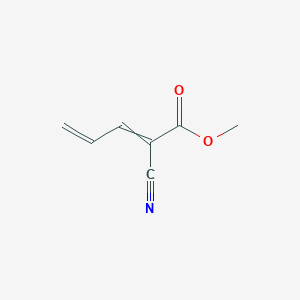

Methyl 2-cyanopenta-2,4-dienoate

Description

Contextual Overview of Activated Dienes in Organic Chemistry

Activated dienes are 1,3-dienes that bear electron-withdrawing or electron-donating substituents, which significantly influence their reactivity in various chemical reactions, most notably the Diels-Alder reaction. wikipedia.org The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgdtu.dk The rate and selectivity of this reaction are profoundly affected by the electronic nature of both the diene and the dienophile. researchgate.netmasterorganicchemistry.com

In a "normal" electron-demand Diels-Alder reaction, the diene is electron-rich, and the dienophile is electron-poor. organic-chemistry.org Conversely, an "inverse" electron-demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. organic-chemistry.org The presence of electron-withdrawing groups, such as carbonyl, cyano, or nitro groups, on the diene renders it "electron-deficient." libretexts.org These activated dienes are valuable partners for electron-rich alkenes in inverse-demand Diels-Alder reactions, leading to the synthesis of highly functionalized cyclohexene (B86901) derivatives that might be difficult to access through other synthetic routes. collectionscanada.gc.caacsgcipr.org The strategic placement of these activating groups on the diene backbone allows for precise control over the regioselectivity and stereoselectivity of the cycloaddition, making them highly valuable tools for synthetic chemists. nih.gov

Significance of Methyl 2-Cyanopenta-2,4-dienoate as a Multifunctional Building Block

This compound is a prime example of a highly activated and multifunctional diene. Its structure incorporates both a cyano (-CN) group and a methyl ester (-COOCH₃) group at the 2-position of a pentadiene skeleton. These two electron-withdrawing groups work in concert to significantly lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), making it a potent electrophile. organic-chemistry.org

This electronic feature bestows upon this compound a versatile reactivity profile. It can readily participate in inverse-demand Diels-Alder reactions with a variety of electron-rich dienophiles, such as enamines and enol ethers. collectionscanada.gc.ca The resulting cycloadducts are densely functionalized six-membered rings, incorporating the cyano and ester functionalities, which can be further elaborated into a wide range of complex target molecules. The presence of multiple reactive sites—the conjugated diene system and the two distinct carbonyl functionalities—allows for sequential and chemoselective transformations, solidifying its status as a valuable and versatile building block in modern organic synthesis. The synthesis of related structures, such as methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate, highlights the utility of the cyano-diene motif in the preparation of complex, biologically relevant molecules. researchgate.net

Structure

3D Structure

Properties

CAS No. |

78260-36-3 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

methyl 2-cyanopenta-2,4-dienoate |

InChI |

InChI=1S/C7H7NO2/c1-3-4-6(5-8)7(9)10-2/h3-4H,1H2,2H3 |

InChI Key |

FHVDNOQFWFJILR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=CC=C)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Cyanopenta 2,4 Dienoate and Analogues

General Synthetic Approaches to Cyanoacrylates and Conjugated Dienoates.

The synthesis of 2-cyanoacrylates often involves the Knoevenagel condensation of a cyanoacetate (B8463686) with an aldehyde or ketone. A common method for producing alkyl 2-cyanoacrylates is the reaction of alkyl cyanoacetates with a source of formaldehyde (B43269). afinitica.comgoogle.com One approach involves the thermolysis of alkyl 3-acetoxy-2-cyanopropionates, which are themselves prepared from the sodium derivatives of alkyl cyanoacetates and chloromethyl acetate (B1210297). afinitica.com Another method utilizes the condensation of cyanoacetic esters with dialkoxymethane in the presence of a catalyst to form an oligomeric cyanoacrylate, which is then cracked under reduced pressure to yield the monomeric product. google.com This latter process avoids the use of solid paraformaldehyde and the need for a dehydration step. google.com The synthesis of 2-cyanoacryloyl chloride, a precursor to other derivatives, is challenging and can only be achieved by treating 2-cyanoacrylic acid with phosphorus pentachloride. afinitica.com

Conjugated dienes are crucial structural motifs in many natural products and are valuable building blocks in organic synthesis. nih.govresearchgate.net Traditional methods for their synthesis include the Wittig olefination, where an aldehyde or ketone reacts with a vinyl phosphonium (B103445) ylide. nih.gov However, this method generates stoichiometric amounts of phosphine (B1218219) oxide as a byproduct. nih.gov Enyne metathesis, a metal-catalyzed reaction between an alkyne and an alkene, is another powerful tool for constructing 1,3-dienes. nih.govthieme.com Transition metal-catalyzed cross-coupling reactions have also become a primary strategy for the stereoselective synthesis of conjugated dienes. nih.gov

Specific Chemical Synthesis Protocols for Penta-2,4-dienoate (B1249696) Structures.

While specific protocols for the direct synthesis of methyl 2-cyanopenta-2,4-dienoate are not extensively detailed in the provided search results, methods for analogous structures provide insight into potential synthetic routes. For instance, the synthesis of methyl penta-2,4-dienoate itself can be referenced as a foundational structure. nih.gov The preparation of related pentadienoates and similar conjugated systems often involves olefination reactions.

The synthesis of substituted 2,4-pentadienenitriles, which are key precursors for various heterocyclic compounds, has been described. rsc.org These compounds can be prepared and subsequently used in annulation reactions.

A general representation of a synthetic approach to a penta-2,4-dienoate structure could involve the condensation of a suitable aldehyde with a cyanoacetate derivative, as illustrated in the general synthesis of cyanoacrylates.

Annulation Strategies Involving 2,4-Pentadienenitriles.nih.gov

2,4-Pentadienenitriles are versatile building blocks in organic synthesis, particularly in annulation reactions to form various heterocyclic systems. rsc.org These reactions leverage the electrophilic nature of the nitrile group and the conjugated diene system to react with nucleophiles, leading to cyclization.

Formal [5C+1N] Annulation Systems.nih.gov

A notable application of 2,4-pentadienenitriles is their use in formal [5C+1N] annulation reactions to synthesize multi-substituted 2-aminopyridines. rsc.orgresearchgate.net This method involves the reaction of readily available 2,4-pentadienenitriles with hydroxylamine (B1172632) (NH₂OH) under mild conditions. rsc.orgresearchgate.net The reaction proceeds through a sequence of an intermolecular aza-nucleophilic addition of hydroxylamine to the diene system, followed by an intramolecular aza-cyclization and subsequent dehydration to form the aromatic pyridine (B92270) ring. rsc.orgresearchgate.net This strategy provides a facile and efficient route to a variety of substituted 2-aminopyridines. rsc.org A similar [5C+1N] annulation strategy has been used to create functionalized 2,3-dihydro-4-pyridones from α-alkenoyl ketene-(S,S)-acetals and primary amines. nih.gov

Catalytic Approaches in Diene Synthesis for Related Compounds.nih.gov

Catalytic methods have become indispensable for the synthesis of conjugated dienes due to their efficiency and selectivity. rsc.orgresearchgate.net Transition metal catalysis, in particular, has enabled the development of novel and powerful strategies for constructing diene systems. nih.govthieme.com

Transition Metal-Catalyzed Dehydrogenation of Aliphatic Acids.nih.gov

A recent and innovative approach for the synthesis of 1,3-dienes is the transition metal-catalyzed sequential dehydrogenation of aliphatic acids. nih.govresearchgate.netresearchgate.net This method offers a direct route to conjugated dienes from simple and abundant starting materials. nih.govresearchgate.net Specifically, a Pd(II)-catalyzed reaction, facilitated by quinoline-pyridone ligands, enables the sequential dehydrogenation of free aliphatic acids via β-methylene C-H activation to produce E,E-1,3-dienes. researchgate.net This protocol has been successfully applied to a range of aliphatic acids and has been used in the one-step synthesis of natural products like sorbic acid. nih.govresearchgate.net This late-stage formation of the 1,3-diene scaffold is particularly attractive for the synthesis of complex molecules due to the inherent lability of dienes. nih.govresearchgate.net

Microwave-Assisted Synthetic Procedures for Related Cyanoacrylates.researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, cleaner reaction profiles, and often higher yields. nih.govelement-msc.ru These benefits are particularly evident in the synthesis of cyanoacrylates, where microwave-assisted techniques have been successfully applied to the Knoevenagel condensation, a fundamental reaction for forming the α-cyanoacrylate backbone. nih.govresearchgate.net This non-conventional heating source can accelerate reaction rates dramatically, often reducing process times from hours to mere minutes. anton-paar.comnih.gov

The most common application of microwave assistance in this context is the condensation reaction between an aldehyde or formaldehyde and a cyanoacetate ester. nih.govresearchgate.net The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This approach has been explored for the synthesis of various alkyl cyanoacrylates and their analogues, demonstrating its versatility and efficiency.

A notable example is the synthesis of n-butyl cyanoacrylate (BCA), a widely used tissue adhesive. nih.govnih.gov Researchers have compared the synthesis of BCA using microwave irradiation versus a conventional oil bath. The Knoevenagel condensation between n-butyl cyanoacetate and paraformaldehyde is followed by a depolymerization step to yield the monomer. nih.govresearchgate.net In the "direct synthesis" method, where the initial condensation and subsequent pyrolysis occur in one pot, microwave heating drastically reduces the reaction time. The results showed that using microwave irradiation could decrease the required reaction time by a factor of 3 to 5 compared to conventional heating, while achieving comparable yields. nih.govnih.gov

| Heating Method | Average Reaction Time (min) | Average Yield (%) | Reference |

| Microwave Irradiation | 41.3 ± 1.8 | 65.3 ± 5.9 | nih.gov |

| Oil Bath | 165.0 ± 15.0 | 60.1 ± 3.4 | nih.gov |

Further research has focused on developing solvent-free, microwave-assisted Knoevenagel condensations, aligning with the principles of green chemistry. researchgate.netmdpi.com In one such approach, a series of aromatic aldehydes were reacted with ethyl cyanoacetate in the presence of ammonium (B1175870) acetate as a catalyst. researchgate.netresearchgate.net These reactions, conducted under microwave irradiation without any solvent, were completed in exceptionally short times (20-60 seconds) and produced excellent yields of the corresponding α-cyanoacrylates (85-99%). researchgate.net

| Aldehyde | Active Methylene (B1212753) Compound | Catalyst | Power (W) | Time (sec) | Yield (%) | Reference |

| Benzaldehyde | Ethyl cyanoacetate | Ammonium Acetate | 800 | 30 | 95 | researchgate.net |

| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Ammonium Acetate | 800 | 20 | 99 | researchgate.net |

| 4-Nitrobenzaldehyde | Ethyl cyanoacetate | Ammonium Acetate | 800 | 25 | 98 | researchgate.net |

| 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Ammonium Acetate | 800 | 60 | 85 | researchgate.net |

| 4-(N,N-dimethylamino)benzaldehyde | Ethyl cyanoacetate | Ammonium Acetate | 800 | 40 | 97 | researchgate.net |

Another sustainable approach involves using porous calcium hydroxyapatite (B223615) as a recyclable, heterogeneous catalyst under solvent-free microwave conditions. mdpi.com The condensation of various aldehydes with ethyl cyanoacetate using this system also resulted in high yields within a very short timeframe (e.g., 2 minutes). mdpi.com The use of microwave heating was found to be critical for the success of the reaction, particularly with deactivated aldehydes like 4-nitrobenzaldehyde, where conventional heating gave significantly lower yields. mdpi.com Similarly, reactions using cyanoacetamide as the active methylene compound have been shown to proceed smoothly under microwave irradiation in the presence of ammonium acetate, yielding α,β-unsaturated products in 30-60 seconds with yields between 81-99%. oatext.com

These studies collectively demonstrate that microwave-assisted procedures provide a rapid, efficient, and environmentally benign alternative to conventional methods for synthesizing a range of cyanoacrylates and related compounds. The dramatic reduction in reaction time and the ability to perform reactions under solvent-free conditions make it a highly attractive methodology in modern organic synthesis. researchgate.netat.ua

Michael Addition Reactions

The Michael reaction, in a general sense, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orglibretexts.org This process is a cornerstone for creating 1,5-dicarbonyl compounds and other valuable molecular frameworks. byjus.com

This compound as a Michael Acceptor

This compound, with its extended conjugation and two electron-withdrawing groups (cyano and methyl ester), is a potent Michael acceptor. organic-chemistry.org The presence of these groups delocalizes the electron density across the diene system, creating electrophilic centers that are susceptible to nucleophilic attack. wikipedia.org Specifically, the β- and δ-carbons of the diene are activated towards conjugate addition.

The general reactivity of α,β-unsaturated carbonyl compounds as Michael acceptors is well-established. wikipedia.orglibretexts.org The electron-withdrawing group polarizes the double bond, rendering the β-carbon electron-deficient and thus a prime target for nucleophiles. youtube.com In the case of a dienyl system like this compound, this effect is extended, presenting multiple sites for potential nucleophilic attack. rsc.org

Scope of Nucleophiles in Conjugate Additions

A wide array of nucleophiles can participate in conjugate addition reactions with activated alkenes. masterorganicchemistry.com For Michael additions, "soft" nucleophiles are generally preferred as they favor 1,4-addition over direct (1,2-) addition to the carbonyl group. oregonstate.edu The scope of nucleophiles that can be employed in conjugate additions with acceptors like this compound is broad and includes:

Stabilized Carbanions: Enolates derived from β-dicarbonyl compounds (like malonic esters and β-ketoesters), β-cyanoesters, and nitroalkanes are classic Michael donors. organic-chemistry.orgchemistrysteps.com Their stability allows for the mild conditions often required for successful Michael additions. youtube.com

Organometallic Reagents: Gilman reagents (lithium dialkylcuprates) are particularly effective for 1,4-addition of alkyl groups to α,β-unsaturated carbonyls. wikipedia.orgchemeurope.com While strong nucleophiles like Grignard and organolithium reagents typically favor 1,2-addition, the use of copper catalysis can promote conjugate addition. libretexts.orgnih.gov

Heteroatomic Nucleophiles: Amines, thiols, and alcohols can also act as nucleophiles in conjugate additions. wikipedia.orglibretexts.org Secondary amines, for instance, react with conjugated carbonyls to yield 3-aminocarbonyl compounds. wikipedia.orgchemeurope.com

The choice of nucleophile is critical and can influence the regioselectivity of the addition to the dienyl system of this compound.

Table 1: Representative Nucleophiles in Michael Additions

| Nucleophile Class | Specific Example | Type of Addition |

|---|---|---|

| Stabilized Carbanions | Diethyl malonate | 1,4-Addition |

| Organometallic Reagents | Lithium dimethylcuprate (Gilman reagent) | 1,4-Addition |

| Heteroatomic Nucleophiles | Methylamine | 1,4-Addition |

| Cyanide | Hydrogen cyanide | 1,4-Addition |

Mechanistic Pathways of Michael Additions

The mechanism of the Michael addition is a well-understood, multi-step process. masterorganicchemistry.com It generally proceeds through the formation of an enolate, followed by nucleophilic attack on the β-carbon of the Michael acceptor, and subsequent protonation. byjus.commasterorganicchemistry.com

Enolate Formation and Stabilization

The reaction is typically initiated by a base, which abstracts an acidic α-proton from the Michael donor to form a nucleophilic enolate. byjus.comlibretexts.org The stability of this enolate is crucial for the success of the reaction. youtube.com Enolates derived from compounds with two electron-withdrawing groups, such as β-dicarbonyls, are particularly stable due to resonance delocalization of the negative charge onto both carbonyl oxygens. organic-chemistry.orgchemistrysteps.com This increased stability makes them weaker bases and better nucleophiles for conjugate addition. youtube.comyoutube.com

Conjugate Addition (1,4-Addition) Regioselectivity

The formed enolate then attacks the electrophilic β-carbon of the α,β-unsaturated system in a conjugate addition. wikipedia.orgchemeurope.com This is often referred to as a 1,4-addition, where the nucleophile adds to the β-carbon (position 4) relative to the carbonyl oxygen (position 1). libretexts.orglibretexts.org This attack results in the formation of a new carbon-carbon bond and generates a new, resonance-stabilized enolate intermediate. wikipedia.orgwikipedia.org

In the case of this compound, the possibility of 1,6-addition also exists due to the extended conjugation. rsc.org The regioselectivity (1,4- versus 1,6-addition) is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. masterorganicchemistry.com While 1,4-addition is common for many α,β-unsaturated systems, the extended π-system of a dienoate can lead to more complex outcomes. rsc.org

Protonation and Adduct Formation

The final step of the mechanism involves the protonation of the enolate intermediate. byjus.commasterorganicchemistry.com This is typically accomplished by a proton source present in the reaction mixture, such as the conjugate acid of the base used to form the initial enolate, or through a separate workup step. wikipedia.org The protonation can initially occur at the oxygen atom to form an enol, which then tautomerizes to the more stable keto form of the final Michael adduct. libretexts.orglibretexts.orgyoutube.com This tautomerization drives the reaction to completion. libretexts.org The resulting product is a saturated carbonyl compound with a newly formed carbon-carbon bond at the β-position relative to the original electron-withdrawing group. wikipedia.org

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to create a cyclohexene (B86901) ring. nih.gov This reaction is highly valued for its ability to form six-membered rings with significant stereochemical and regiochemical control. nih.govlibretexts.org The electronic nature of the reactants is crucial; typically, the reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orglibretexts.org

In the context of a standard Diels-Alder reaction, the reactivity of this compound is primarily defined by its role as a dienophile. The molecule contains two key structural features that influence its dienophilic character: the conjugated diene system and the electron-withdrawing groups attached to one of the double bonds. For its dienophile behavior, the focus is on the C2=C3 double bond, which is activated by two powerful electron-withdrawing groups: a cyano group (-CN) and a methyl ester group (-COOCH₃).

These groups significantly lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower LUMO energy facilitates the crucial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a potential diene partner, thereby increasing the reaction rate. nih.gov The presence of both a cyano and an ester group makes the C2=C3 bond highly electrophilic and, consequently, an excellent dienophile for reactions with electron-rich dienes. beilstein-journals.orgyoutube.com

The enhanced electrophilicity of the activated alkene in this compound allows it to react with a wide variety of conjugated dienes. The reaction involves the 4 π-electrons of the diene and the 2 π-electrons of the activated C2=C3 bond in the dienophile.

With cyclic dienes such as cyclopentadiene (B3395910) or furan (B31954), the reaction leads to the formation of bicyclic adducts. libretexts.org The reaction with cyclopentadiene, for instance, is typically rapid and results in a bicyclo[2.2.1]heptene derivative. Similarly, reaction with furan would yield an oxa-norbornene adduct. Acyclic dienes, like 1,3-butadiene, also react readily to form substituted cyclohexene rings. In all cases, the substituents from the dienophile (cyano and methyl ester groups) are incorporated into the newly formed six-membered ring.

Table 1: Representative Diels-Alder Reactions with this compound as Dienophile

| Diene | Dienophile | Expected Product Structure | Product Name (Systematic) |

| 1,3-Butadiene | This compound | Methyl 1-cyano-4-(prop-1-en-2-yl)cyclohex-3-enecarboxylate | |

| Cyclopentadiene | This compound | Methyl 2-cyano-2-(prop-1-en-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | |

| Furan | This compound | Methyl 7-oxa-2-cyano-2-(prop-1-en-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylate |

Diels-Alder reactions are renowned for their high degree of stereospecificity and stereoselectivity. rsc.org The relative configuration of substituents on both the diene and the dienophile is preserved in the final product.

When cyclic dienes are used, two major diastereomeric products, designated endo and exo, can be formed. The endo product, where the substituents of the dienophile are oriented towards the interior (concave face) of the newly formed bicyclic system, is often the kinetically favored product. This preference, known as the Alder-Stein endo rule, is commonly attributed to stabilizing secondary orbital interactions between the p-orbitals of the dienophile's activating groups and the p-orbitals of the diene at the transition state. libretexts.org The exo product is typically more sterically favored and therefore the thermodynamically more stable isomer. For the reaction of this compound with a diene like cyclopentadiene, the formation of the endo adduct, where the cyano and ester groups are tucked under the larger bridge of the bicyclic system, is expected to be the major kinetic product.

In addition to its role as a dienophile, the conjugated diene portion of this compound can participate in hetero-Diels-Alder reactions. In this variant, either the diene or the dienophile contains a heteroatom. beilstein-journals.org Nitrosyl cyanide (ONCN) is a potent dienophile that undergoes 1,4-cycloaddition with conjugated dienes to yield 2-cyano-3,6-dihydro-2H-1,2-oxazines.

The reaction involves the conjugated diene system of this compound reacting with the N=O bond of nitrosyl cyanide. This [4+2] cycloaddition would result in the formation of a six-membered heterocyclic ring, specifically a substituted 1,2-oxazine. The regioselectivity of this reaction is influenced by the electronic effects of the substituents on the diene. beilstein-journals.org

Transition Metal-Catalyzed Transformations of Dienes

The diene system within this compound is also susceptible to a variety of transition metal-catalyzed transformations, which provide pathways to complex molecular architectures that are distinct from cycloaddition reactions.

A significant challenge in the functionalization of 1,3-dienes is controlling the regioselectivity of the addition across the four-carbon system. Nickel-catalyzed three-component coupling reactions have emerged as a powerful method for the regiodivergent carbosilylation of 1,3-dienes. This process involves the simultaneous addition of a carbon-based group (from an aldehyde) and a silyl (B83357) group (from a silylborane) across the diene.

Research has shown that the regiochemical outcome of the addition to the diene can be precisely controlled by the choice of phosphine ligand on the nickel catalyst. Specifically, for a 1,3-diene substrate, two distinct regioisomeric products can be selectively formed:

4,3-Addition: This pathway is promoted by the use of triethylphosphine (B1216732) (PEt₃) as the ligand. The silyl group adds to the 4-position and the carbon group (derived from the aldehyde) adds to the 3-position of the diene.

4,1-Addition: This outcome is favored when a bulkier ligand, such as (2-biphenyl)dicyclohexylphosphine (Cy₂P(biph)), is employed. Here, the silyl group adds to the 4-position while the carbon group attaches to the 1-position.

These transformations proceed via π-allyl-nickel intermediates, and the ligand's steric and electronic properties are crucial in directing the reaction pathway to afford valuable functionalized allylsilanes with high regio- and diastereoselectivity. Applying this methodology to this compound would involve treating it as the 1,3-diene component in the presence of an aldehyde, a silylborane, and the appropriate nickel/phosphine catalyst system.

Table 2: Ligand-Controlled Regiodivergent Carbosilylation of this compound

| Ligand | Addition Type | Resulting Product Structure | Product Description |

| Triethylphosphine (PEt₃) | 4,3-Addition | Silyl group at C4, new C-C bond at C3 | |

| (2-Biphenyl)dicyclohexylphosphine | 4,1-Addition | Silyl group at C4, new C-C bond at C1 |

A thorough investigation of scientific literature reveals a notable absence of specific research on the reactivity and mechanistic pathways of this compound, particularly concerning its hydroboration and hydroacylation reactions. While the broader chemical principles of these transformations on conjugated dienes are well-documented, detailed studies and specific data for this particular compound are not presently available in the public domain.

Reactivity and Mechanistic Investigations of Methyl 2 Cyanopenta 2,4 Dienoate

Hydroboration and Hydroacylation of Conjugated Dienes

The hydroboration-oxidation reaction is a fundamental two-step process in organic synthesis used to produce alcohols from alkenes. libretexts.org This reaction typically proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon of the double bond. masterorganicchemistry.comyoutube.com The addition of the borane (B79455) (such as BH₃) to the double bond is a syn-addition, where the boron and hydrogen atoms add to the same face of the alkene. masterorganicchemistry.com Subsequent oxidation, usually with hydrogen peroxide in a basic solution, replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the initial hydroboration step. masterorganicchemistry.com

In the context of conjugated dienes, the hydroboration reaction can be more complex due to the presence of multiple reactive sites. The regioselectivity and stereoselectivity of the reaction are influenced by the specific structure of the diene and the borane reagent used. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed to enhance selectivity.

Hydroacylation involves the addition of an aldehyde C-H bond across a double or triple bond. This reaction, typically catalyzed by transition metal complexes, offers a direct method for the synthesis of ketones. The challenge in hydroacylation of conjugated dienes lies in controlling the regioselectivity of the addition (1,2- vs. 1,4-addition) and the enantioselectivity when a prochiral substrate is used.

Despite the general understanding of these reactions, specific studies detailing the hydroboration and hydroacylation of Methyl 2-cyanopenta-2,4-dienoate are not found in the surveyed literature. The electron-withdrawing nature of the cyano and ester groups in this compound would be expected to significantly influence the electron density of the conjugated system, thereby affecting its reactivity towards hydroboration and hydroacylation reagents. However, without experimental data, any discussion of reaction outcomes, yields, and stereoselectivities would be purely speculative.

Due to the lack of specific research, no data tables with detailed findings on the hydroboration and hydroacylation of this compound can be provided.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For Methyl 2-cyanopenta-2,4-dienoate, DFT calculations provide a foundational understanding of its geometry, electronic distribution, and reactivity. These theoretical studies are essential for predicting how the molecule will behave in chemical reactions.

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. Due to the presence of single bonds, various conformations (spatial arrangements of atoms) are possible.

Computational studies typically explore the potential energy surface of the molecule to identify stable conformers. For this compound, the planarity of the diene system is a key feature. The calculations would determine the bond lengths, bond angles, and dihedral angles that define the most stable conformer. The planarity of the conjugated system is crucial as it maximizes π-orbital overlap, which influences the electronic properties of the molecule. The analysis would compare the energies of different conformers, such as the s-cis and s-trans arrangements around the central C-C single bond of the diene, to determine the global minimum energy structure.

Electronic Structure Determination

Once the optimized geometry is obtained, the electronic structure is investigated to understand the distribution of electrons within the molecule. This is fundamental to predicting its chemical behavior.

A critical aspect of electronic structure analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. The LUMO is the lowest energy orbital that can accept an electron, indicating its electrophilic or electron-accepting nature. mdpi.comwikipedia.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scm.com A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. For a conjugated system like this compound, the gap is expected to be relatively small, which is characteristic of reactive organic molecules used in synthesis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one reactant and the LUMO of another to explain chemical reactions. wikipedia.orgfaccts.de The analysis of the spatial distribution of the HOMO and LUMO of this compound provides specific details on its reactivity.

The HOMO is typically distributed over the π-system of the pentadiene backbone, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, would show significant density on the carbon atoms of the conjugated system, particularly those influenced by the electron-withdrawing cyano and ester groups. This distribution highlights the sites susceptible to nucleophilic attack. FMO analysis is particularly valuable for predicting the regioselectivity and stereoselectivity of cycloaddition reactions, such as the Diels-Alder reaction, where this compound could act as a dienophile. faccts.de

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface.

The MEP map uses a color scale to denote different potential values. Regions with a negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. These areas are often found near electronegative atoms. For this compound, these would be located around the oxygen atoms of the ester group and the nitrogen atom of the cyano group. Regions with a positive potential (colored in blue) are electron-poor and are targets for nucleophilic attack. These are generally found around hydrogen atoms and carbons attached to electron-withdrawing groups. The MEP map provides a clear, intuitive picture of the molecule's reactive landscape.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor Indices)

To quantify the reactivity predicted by FMO analysis and MEP maps, global and local reactivity descriptors derived from DFT are calculated.

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Hardness (η): A measure of the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

| Descriptor | Calculated Value |

|---|---|

| Chemical Potential (μ) | -4.80 eV |

| Hardness (η) | 2.70 eV |

| Global Electrophilicity (ω) | 4.27 eV |

Local Descriptors: Fukui functions (f(r)) and dual descriptor indices pinpoint the reactivity of specific atomic sites within the molecule. nih.gov

Fukui Function: This function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. The function for nucleophilic attack (f+) highlights the most electrophilic sites, while the function for electrophilic attack (f-) identifies the most nucleophilic sites.

Dual Descriptor: This descriptor provides a clearer picture by simultaneously showing both nucleophilic and electrophilic sites. A positive value indicates an electrophilic site, while a negative value indicates a nucleophilic site.

For this compound, these calculations would precisely identify which of the carbon atoms in the conjugated backbone is the most susceptible to attack by a nucleophile or an electrophile, providing invaluable guidance for synthetic applications.

In-Depth Computational Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry and theoretical studies focusing specifically on the compound this compound are not publicly available. Extensive inquiries into areas such as intermolecular interaction analysis, including Hirshfeld surface analysis and the characterization of non-covalent interactions, yielded no specific results for this molecule.

Similarly, searches for mechanistic insights from computational simulations, including transition state characterization, reaction pathway elucidation, and the rationalization of stereoselectivity based on electronic and steric factors, did not uncover any published research centered on this compound.

While the compound is known and has been mentioned in patent literature, particularly in the context of adhesive compositions, it does not appear to have been the subject of dedicated, in-depth computational investigation that would provide the specific data required for the requested analysis. The scientific community has applied the outlined computational methods to a wide array of other organic molecules to understand their structural and reactive properties. However, this compound has not been a focus of such studies in the available academic literature.

Therefore, the generation of a detailed article adhering to the specified outline on the computational chemistry of this compound is not possible at this time due to the absence of the necessary foundational research.

Computational Design of Enzyme Catalysts for Analogous Reactions

The creation of enzymes to catalyze specific, non-natural chemical reactions represents a significant frontier in biotechnology and synthetic chemistry. nih.govnih.gov While nature has not produced an enzyme for every conceivable chemical transformation, computational enzyme design aims to fill this gap by creating bespoke biocatalysts. rsc.org The synthesis of complex molecules like this compound involves carbon-carbon bond-forming reactions that are prime targets for this technology. The overarching goal is to construct a protein active site that is perfectly complementary to the transition state of a desired reaction, thereby lowering the activation energy and accelerating the reaction rate, often with high stereoselectivity. nih.govbakerlab.org

The primary strategy employed is de novo computational design, often described as an "inside-out" approach. nih.gov This process begins not with an existing enzyme, but with the reaction's transition state, calculated using quantum mechanical methods. bakerlab.org A minimalist active site, termed a "theozyme," is constructed around this transition state, featuring idealized placements of amino acid functional groups to provide optimal stabilization. nih.govplos.org Using sophisticated software like Rosetta, this theoretical active site is then fitted into a library of known protein scaffolds to find a suitable backbone that can accommodate it. nih.govresearchgate.net The surrounding amino acid residues are then computationally optimized to support the catalytic geometry and create a favorable binding pocket for the substrate(s). nih.govresearchgate.net

This methodology has been successfully applied to design catalysts for several benchmark reactions that are analogous to the bond-forming steps required for synthesizing functionalized dienes. These include retro-aldol reactions, Kemp eliminations, and Diels-Alder reactions. nih.govplos.org

Case Study: De Novo Design of a Diels-Alderase

A landmark achievement in computational enzyme design was the creation of an enzyme for a bimolecular Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction for which no natural enzyme equivalent exists. nih.govnih.gov The design targeted the reaction between 4-carboxybenzyl trans-1,3-butadiene-1-carbamate and N,N-dimethylacrylamide. nih.gov The computational protocol involved designing an active site within a protein scaffold that could bind both the diene and dienophile substrates in the precise orientation required for the [4+2] cycloaddition. nih.gov Key features included hydrogen bond donors and acceptors to activate the substrates and a hydrophobic pocket to bind them. nih.govnih.gov The resulting designed enzyme was experimentally validated and found to catalyze the reaction with high stereoselectivity, and its X-ray crystal structure confirmed that the physical active site was nearly identical to the computational design model. nih.govnih.gov

Performance and Evolution of Designed Catalysts

Initial de novo designs often exhibit modest catalytic activity compared to natural enzymes. For instance, the first designed retro-aldolases achieved rate accelerations of up to four orders of magnitude, a significant feat but still far from the efficiency of many natural catalysts. nih.govbakerlab.org However, these initial designs serve as excellent starting points for further optimization through laboratory techniques like directed evolution. nih.govrsc.org This combination of computational design followed by directed evolution has proven to be a powerful strategy for dramatically improving catalytic efficiency, often by orders of magnitude. rsc.org

Recent advancements are incorporating machine learning and artificial intelligence to enhance the design process. biorxiv.orgpnas.orgpnas.org Hybrid strategies, such as using machine learning to scaffold catalytic sites into de novo protein backbones, have produced retro-aldolase enzymes with activities that rival those previously achieved only after extensive directed evolution. biorxiv.org

The performance of several computationally designed enzymes for analogous C-C bond-forming reactions is summarized below.

| Target Reaction | Enzyme Design | Design Method/Platform | Key Performance Metric (kcat/kuncat) | Reference |

|---|---|---|---|---|

| Retro-Aldol | RA61 | Rosetta | ~104 | bakerlab.org |

| Kemp Elimination | HG3.17 | Rosetta + Directed Evolution | >108 | usp.br |

| Diels-Alder | DA_20_10 | Rosetta | ~102-103 | nih.gov |

| Morita-Baylis-Hillman | MBH_E1 | Rosetta + Directed Evolution | Modest rate acceleration | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl ester protons and the vinylic protons of the diene system. Drawing an analogy from Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, the methyl ester protons (-OCH₃) would likely appear as a singlet. mdpi.com The vinylic protons along the penta-2,4-dienoate (B1249696) backbone would exhibit more complex splitting patterns due to spin-spin coupling. Specifically, the proton at the C4 position would be a doublet of doublets, coupling to the protons at C3 and C5. The terminal vinyl protons at C5 would also show characteristic splitting.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.8 | Singlet |

| H-3 | ~6.5-7.0 | Doublet |

| H-4 | ~6.0-6.5 | Doublet of Doublets |

| H-5 (trans) | ~5.5-6.0 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct peaks are expected for the methyl ester carbon, the nitrile carbon, the carbonyl carbon, and the four sp² hybridized carbons of the diene system. The nitrile carbon is expected to have a chemical shift in the range of 115-120 ppm, while the ester carbonyl carbon would appear further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~52 |

| C-1 (C=O) | ~165 |

| C-2 | ~100-110 |

| C-3 | ~140-150 |

| C-4 | ~125-135 |

| C-5 | ~120-130 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other. Cross-peaks would be expected between H-3 and H-4, and between H-4 and the two H-5 protons, confirming the sequence of the diene system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for C-3 would show a cross-peak with the signal for H-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, correlations would be expected from the methyl protons (-OCH₃) to the ester carbonyl carbon (C-1) and from H-3 to the nitrile carbon (CN) and C-1.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands. Based on the analysis of the similar compound, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, a strong absorption band for the nitrile group (C≡N) is expected around 2230 cm⁻¹. mdpi.com The carbonyl group (C=O) of the ester will likely show a strong absorption in the region of 1720-1740 cm⁻¹. The C=C stretching vibrations of the conjugated diene system would appear in the 1600-1650 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | ~2230 | Medium |

| C=O (Ester) | ~1725 | Strong |

| C=C (Alkene) | ~1640, ~1610 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated diene system in this compound is a chromophore that is expected to absorb in the UV region. The presence of the cyano and ester groups, which are auxochromes, can influence the position and intensity of the absorption maximum (λ_max). For the analogous Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, UV-Vis analysis was conducted. mdpi.com For this compound, the π → π* transitions of the conjugated system would likely result in a strong absorption band in the 200-300 nm range. The exact λ_max would depend on the solvent used.

X-ray Diffraction (XRD) Studies

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While single-crystal X-ray diffraction provides the most detailed structural information, powder XRD can be used to assess the crystallinity and phase of a sample. For the related compound, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, powder XRD was used to characterize its metal complexes, revealing information about their crystal systems. mdpi.com If a crystalline sample of this compound were obtained, XRD analysis could confirm its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would provide definitive experimental evidence to complement the structural insights gained from spectroscopic methods.

Advanced Spectroscopic Characterization in Research Context

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering a detailed view of the compound's solid-state architecture. The resulting structural data is fundamental in understanding the physical and chemical properties of a material and can provide insights into its reactivity and potential applications in materials science.

For the specific compound, Methyl 2-cyanopenta-2,4-dienoate, an extensive search of publicly available scientific literature and crystallographic databases did not yield any specific studies reporting its single-crystal X-ray diffraction analysis. Consequently, detailed research findings, including crystallographic data tables (such as atomic coordinates, bond lengths, and bond angles), for this compound are not available at this time.

While crystallographic data exists for structurally related compounds, such as derivatives containing phenyl groups or other substituents, this information is not a substitute for the specific data for this compound and is therefore not included in this article to maintain strict scientific accuracy and adherence to the specified subject. The synthesis and characterization of novel compounds are ongoing areas of chemical research, and it is possible that the crystal structure of this compound will be determined and published in the future.

Polymerization Studies of Methyl 2 Cyanopenta 2,4 Dienoate and Analogues

Radical Polymerization Mechanisms of Alkyl 2-Cyanoacrylates

Alkyl 2-cyanoacrylates (ACAs) are highly reactive monomers due to the presence of two electron-withdrawing groups, the nitrile (-CN) and the ester (-COOR), attached to the α-carbon of the double bond. nih.gov This electronic structure makes the β-carbon highly electrophilic and susceptible to attack by both anionic and radical species. While anionic polymerization is the more common and rapid pathway, radical polymerization offers a more synthetically versatile route, particularly for copolymerization. nih.gov However, to achieve successful radical polymerization, the much faster anionic polymerization must be effectively suppressed. nih.govresearchgate.net This is typically accomplished by the addition of acidic inhibitors. nih.gov

Initiation, Propagation, and Termination Kinetics

The radical polymerization of alkyl 2-cyanoacrylates follows the classical steps of initiation, propagation, and termination.

Initiation: The process begins with the generation of free radicals from an initiator, which then add to the monomer's carbon-carbon double bond. Common thermal initiators used for ACAs include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). bohrium.com The initiation is a two-step process: the decomposition of the initiator to form primary radicals, followed by the addition of these radicals to a monomer molecule. bohrium.com

Propagation: This step involves the rapid and sequential addition of monomer units to the growing polymer radical chain. The propagation rate constant (k_p) for ACAs is notably high, indicating a very fast chain growth. For instance, early studies on methyl 2-cyanoacrylate reported a significantly greater k_p/k_t^0.5 value compared to monomers like methyl methacrylate (B99206) (MMA) and styrene, highlighting its high reactivity. mdpi.com

Termination: The termination of growing polymer chains in ACA polymerization is believed to occur predominantly through disproportionation, a process where a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and another with an unsaturated end. bohrium.com Termination by combination, where two radical chains combine to form a single longer chain, is considered less significant. bohrium.com

| Kinetic Parameter | Monomer | Value | Conditions | Reference |

| k_p/k_t^0.5 | Methyl 2-cyanoacrylate | 0.021 L·mol⁻¹·s⁻¹ | 60 °C, bulk | mdpi.com |

| k_p/k_t^0.5 | Methyl Methacrylate | 0.0144 L·mol⁻¹·s⁻¹ | 60 °C, bulk | mdpi.com |

| k_p/k_t^0.5 | Styrene | 0.00166 L·mol⁻¹·s⁻¹ | 60 °C, bulk | mdpi.com |

This table presents a comparison of the ratio of the propagation rate constant (k_p) to the square root of the termination rate constant (k_t) for methyl 2-cyanoacrylate and other common monomers, illustrating the higher reactivity of the cyanoacrylate.

Role of Inhibitors and Initiators

The control of ACA polymerization hinges on the careful selection of inhibitors and initiators.

Inhibitors: Due to the extreme susceptibility of ACAs to anionic polymerization initiated by even weak bases like water, anionic inhibitors are crucial for enabling radical polymerization. nih.gov Acidic compounds such as sulfur dioxide, nitric oxide, and protonic acids like mineral acids and sulfonic acids are effective in neutralizing basic impurities and preventing anionic initiation. dntb.gov.ua Additionally, to prevent premature radical polymerization during storage, radical inhibitors like hydroquinone (B1673460) and other phenolic compounds are often added to commercial monomer formulations. dntb.gov.ua These must typically be removed before controlled radical polymerization is attempted.

Initiators: A variety of radical initiators can be employed to initiate the polymerization of ACAs, with AIBN and BPO being the most common. bohrium.com The choice of initiator can influence the polymerization rate and the properties of the resulting polymer.

Copolymerization Characteristics with Various Monomers

Radical copolymerization is a significant advantage of studying the radical pathway for ACAs, as it allows for the synthesis of polymers with a wide range of properties. Methyl 2-cyanopenta-2,4-dienoate, with its diene functionality, is expected to exhibit interesting copolymerization behavior.

Alkyl 2-cyanoacrylates readily copolymerize with a variety of other vinyl monomers. The reactivity ratios (r₁ and r₂) in copolymerization indicate the preference of a growing polymer radical to add a monomer of its own kind versus the comonomer. For methyl 2-cyanoacrylate (M₁), copolymerization with methyl methacrylate (M₂) has been studied, yielding reactivity ratios that suggest a tendency towards the formation of alternating copolymers.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Reference |

| Methyl 2-cyanoacrylate | Methyl Methacrylate | 0.25 | 0.04 | bohrium.com |

| Methyl 2-cyanoacrylate | Vinyl Acetate (B1210297) | 0.15 | 0.02 | bohrium.com |

This table provides reactivity ratios for the copolymerization of methyl 2-cyanoacrylate with other vinyl monomers. The low values of both r₁ and r₂ in the case of methyl methacrylate indicate a strong tendency for alternation in the copolymer chain.

The presence of the diene in this compound could potentially lead to cross-linking reactions during polymerization, similar to what is observed with allyl 2-cyanoacrylate, which is used in high-temperature adhesives due to its crosslinking ability. mdpi.com This diene functionality could also be exploited for post-polymerization modifications.

Controlled/Living Polymerization Techniques (e.g., RAFT Polymerization)

Controlled/living polymerization techniques offer the ability to synthesize polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization method that has been applied to alkyl 2-cyanoacrylates. nih.gov

The application of RAFT to ACAs allows for the synthesis of block copolymers and other complex architectures. nih.gov This technique utilizes a chain transfer agent to mediate the polymerization, allowing for the "living" character of the growing polymer chains. While the high reactivity of ACAs presents challenges, successful RAFT polymerization has been reported, opening up possibilities for creating novel materials based on these monomers. nih.gov

Structure-Reactivity Relationships in Polymerization Processes

The structure of the alkyl 2-cyanoacrylate monomer, particularly the nature of the ester group, plays a significant role in its polymerization behavior and the properties of the resulting polymer.

The high reactivity of ACAs is a direct consequence of the strong electron-withdrawing nature of the cyano and ester groups. nih.gov This electronic effect stabilizes the propagating radical, contributing to the high propagation rates.

The structure of the ester alkyl group (the 'R' group in -COOR) influences the physical properties of the resulting polymer, such as the glass transition temperature (T_g). Generally, as the length and bulkiness of the alkyl chain increase, the T_g of the polymer decreases, leading to softer and more flexible materials. mdpi.com

For this compound, the presence of the conjugated diene system in the ester group is a key structural feature. This unsaturation can participate in polymerization or cross-linking reactions, significantly affecting the final polymer's properties, potentially leading to materials with enhanced thermal stability or providing sites for further chemical modification. The extended conjugation may also influence the electronic properties of the monomer and the resulting polymer. Studies on analogous monomers like allyl 2-cyanoacrylate have shown that the unsaturation in the ester group can be utilized for crosslinking, which imparts thermal resistance to the adhesive. mdpi.com A similar behavior would be anticipated for this compound, making it a candidate for applications requiring thermosetting properties.

Synthetic Applications and Chemical Derivatization

Role as a Versatile Synthon for Complex Organic Molecules

Theoretically, Methyl 2-cyanopenta-2,4-dienoate is an ideal candidate for a [4+2] cycloaddition, or Diels-Alder reaction, where it would act as the diene component. mit.eduresearchgate.netresearchgate.netscispace.com The electron-withdrawing cyano and ester groups modify the electronic properties of the diene system, influencing its reactivity with various dienophiles. This reactivity would allow for the construction of six-membered rings with multiple functional groups, which are key intermediates in the synthesis of natural products and other complex organic targets. However, specific examples of its use in the total synthesis of complex molecules are not readily found in current research literature.

Building Block for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds often relies on multifunctional building blocks. The structure of this compound makes it a plausible precursor for various heterocyclic systems. For instance, the reaction of related α,β-unsaturated cyanoesters is a known pathway to producing substituted pyridines. mit.eduresearchgate.netresearchgate.net The general strategy involves the reaction of the cyanodiene with an appropriate nitrogen source, leading to cyclization and the formation of a pyridine (B92270) ring. While this suggests a potential application for this compound, specific studies demonstrating this transformation have not been widely published.

Derivatization Strategies for Chemical Transformations

The functional groups present in this compound—the nitrile, the ester, and the diene—offer multiple sites for chemical modification.

Potential Derivatization Pathways:

| Functional Group | Potential Transformation | Resulting Structure |

| Nitrile (Cyano) Group | Hydrolysis | Carboxylic acid or Amide |

| Reduction | Primary Amine | |

| Methyl Ester Group | Hydrolysis | Carboxylic Acid |

| Amidation | Amide | |

| Reduction | Primary Alcohol | |

| Diene System | Cycloaddition (e.g., Diels-Alder) | Cyclohexene (B86901) derivatives |

| Selective Hydrogenation | Partially saturated esters |

These transformations would yield a variety of new compounds with different chemical properties and potential applications. For example, the reduction of both the nitrile and ester could lead to amino alcohols, which are valuable chiral synthons. The diene's participation in cycloaddition reactions would generate carbocyclic and heterocyclic scaffolds. researchgate.netresearchgate.netscispace.com Despite these possibilities, the scientific literature lacks specific reports on the systematic derivatization of this compound.

Future Research Directions

Advancements in Asymmetric Synthesis and Stereocontrol

The presence of multiple reactive sites and the potential for stereoisomerism in the products derived from methyl 2-cyanopenta-2,4-dienoate make the development of asymmetric synthetic methods a paramount objective. Future efforts will likely focus on controlling the three-dimensional arrangement of atoms in reactions involving this dienoate, which is crucial for applications in fields like pharmaceuticals and materials science. numberanalytics.com

A primary avenue of research will be the design and application of novel chiral catalysts. numberanalytics.com While metal-based catalysts, such as those employing rhodium, have shown success in related [2+2+2] cycloadditions, the future lies in developing more efficient and selective systems. nih.gov Organocatalysis, which uses small organic molecules to induce chirality, presents a particularly promising and sustainable alternative. hilarispublisher.com The development of bifunctional organocatalysts, such as chiral squaramides and thioureas, could offer high levels of enantioselectivity in cycloaddition reactions involving dienoates like this compound by activating the reaction partners through specific non-covalent interactions. rsc.orgrsc.org

Another key strategy involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the dienoate, direct the stereochemical outcome of a reaction, and then be removed. numberanalytics.com This approach allows for the synthesis of specific stereoisomers, which can be particularly useful in complex molecule synthesis. Research into new, easily attachable, and removable chiral auxiliaries tailored for cyanodienoates will be a valuable pursuit.

The table below summarizes potential strategies for achieving stereocontrol in reactions with this compound.

Table 1: Strategies for Asymmetric Synthesis and Stereocontrol| Strategy | Description | Potential Advantages |

|---|---|---|

| Chiral Lewis Acid Catalysis | Utilizes a chiral Lewis acid to coordinate with the dienophile, enhancing reactivity and directing the diene's approach. numberanalytics.com | High efficiency and enantioselectivity. |

| Organocatalysis | Employs small, chiral organic molecules (e.g., thioureas, squaramides) to catalyze the reaction enantioselectively. hilarispublisher.comrsc.org | Metal-free, environmentally benign, and often provides high stereocontrol. mdpi.com |

| Chiral Auxiliaries | A chiral molecule is covalently bonded to the reactant to direct the stereochemical course of the reaction. numberanalytics.com | Can provide high diastereoselectivity and is a well-established method. |

Future work should also focus on the stereoselective synthesis of the diene itself, as the geometry of the starting material is critical for controlling the stereochemistry of subsequent reactions like the Diels-Alder reaction. organic-chemistry.orglibretexts.org

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of this compound in various transformations are highly dependent on the catalytic system employed. A significant area of future research will be the discovery and optimization of catalysts that can precisely control reaction outcomes.

Organocatalysis is expected to play a continuing, pivotal role. hilarispublisher.commeiji.ac.jp The development of novel bifunctional catalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile, could lead to highly efficient and selective reactions. For instance, chiral primary β-amino alcohols and their derivatives are inexpensive and modular organocatalysts that show potential. chiba-u.jp N-heterocyclic carbenes (NHCs) are another class of organocatalysts that could be explored for novel transformations of this compound, potentially enabling unique cycloaddition pathways. rsc.orgmdpi.com

In addition to organocatalysis, the development of new transition-metal catalytic systems remains a fertile area of research. While rhodium catalysts have been used for related cycloadditions, exploring other metals and ligand designs could lead to improved performance. nih.gov For example, combining transition metal catalysis with organocatalysis in a synergistic fashion is an emerging strategy that could unlock new reactivity patterns and enhance stereocontrol. mdpi.com

The table below highlights promising catalytic systems for future exploration.

Table 2: Novel Catalytic Systems and Their Potential Applications| Catalytic System | Description | Potential Application for this compound |

|---|---|---|

| Bifunctional Organocatalysts | Catalysts with multiple functional groups that can activate both reaction partners simultaneously (e.g., thioureas, squaramides). rsc.orgrsc.org | Asymmetric Diels-Alder reactions, Michael additions. |

| N-Heterocyclic Carbenes (NHCs) | A class of organocatalysts known for their ability to generate unique reactive intermediates. rsc.orgmdpi.com | Formal cycloadditions, annulation reactions. |

| Synergistic Catalysis | The combination of two different catalytic species, such as a transition metal and an organocatalyst, that work in concert. mdpi.com | Novel allylic alkylations and other C-C bond-forming reactions. |

| Chiral Phosphoric Acids | A type of Brønsted acid organocatalyst that can induce high levels of enantioselectivity. meiji.ac.jp | Asymmetric cycloadditions and other transformations involving electrophilic activation. |

Exploration of New Chemical Transformations

The rich functionality of this compound makes it a prime candidate for a wide range of chemical transformations beyond its current applications. A key area for future research will be the exploration of its participation in various types of cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. iitk.ac.inlibretexts.org Given that this compound possesses both electron-donating and electron-withdrawing features, its reactivity as both a diene and a dienophile in "inverse-demand" Diels-Alder reactions should be systematically investigated. The presence of the cyano group can significantly influence the dienophile's reactivity. youtube.comorganic-chemistry.org

Beyond the [4+2] cycloaddition, exploring other modes of cyclization is a promising research direction. This includes [2+2], [3+2], and [3+3] cycloadditions, which would lead to the formation of four-, five-, and six-membered rings, respectively. rsc.orgrsc.orglibretexts.org The participation of the cyano group as a 2π component in formal [2+2+2] cycloadditions is an intriguing possibility that could lead to the synthesis of complex pyridine (B92270) derivatives. nih.govmit.edu Furthermore, 1,3-dipolar cycloadditions with species like azides and nitrones could provide access to a variety of five-membered heterocyclic structures. mdpi.com

The development of one-pot or tandem reaction sequences starting from this compound is another exciting avenue. For example, a diene synthesis followed by an in-situ cycloaddition would be a highly efficient method for constructing complex molecular architectures. organic-chemistry.org

Integrated Experimental and Computational Approaches for Mechanistic Discovery

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. numberanalytics.comchemrxiv.org Future research on this compound will greatly benefit from an integrated approach that combines experimental studies with high-level computational modeling.

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the intricate details of reaction pathways. rsc.orgmdpi.com For reactions involving this compound, DFT can be used to:

Analyze Transition States: By calculating the structures and energies of transition states, researchers can gain insight into the factors that control reactivity and selectivity. mdpi.comrsc.org

Predict Stereochemical Outcomes: Computational models can help predict which stereoisomer is likely to be favored in a reaction, guiding the design of more selective catalysts. numberanalytics.com

Elucidate Catalyst-Substrate Interactions: DFT can model how a catalyst interacts with the dienoate, providing a rational basis for catalyst optimization. mdpi.com

For example, in cycloaddition reactions, computational methods like distortion/interaction analysis can reveal how the electronic properties of the diene and dienophile influence reactivity. nih.gov This understanding is crucial for designing more efficient bioorthogonal reactions. nih.gov The combination of experimental kinetics, isotopic labeling studies, and in-situ spectroscopic monitoring with these computational tools will provide a comprehensive picture of the reaction mechanisms at play. This synergistic approach will accelerate the discovery of new reactions and the development of more effective synthetic strategies for utilizing this compound.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-cyanopenta-2,4-dienoate, and how can reaction conditions be optimized to minimize by-products?

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, analogues like (2Z,4E)-5-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]-2-cyanopenta-2,4-dienoic acid (compound 7 ) were synthesized using methanol with sodium hydroxide, followed by acidification with HCl to isolate the product . Key parameters include:

- Temperature control : Reactions are typically conducted at room temperature to avoid decomposition.

- Catalyst selection : Titanium(IV) chloride and acetyl nitroethyl ester have been used for similar dienoates to improve regioselectivity .

- Purification : Column chromatography or recrystallization is recommended to isolate isomers (e.g., E/Z mixtures) .

Q. How can spectroscopic methods (NMR, IR) distinguish structural isomers of this compound?

- NMR : The coupling constants (J values) in -NMR differentiate cis and trans configurations. For example, a doublet at δ 8.10 ppm with indicates a conjugated trans double bond .

- IR : The cyanide stretch (~2220 cm) and ester carbonyl (~1730 cm) confirm functional groups. Overlapping signals from substituents (e.g., chlorophenyl groups) require deconvolution .

Advanced Research Questions

Q. What are the enzymatic degradation pathways for this compound, and how do hydrolases interact with its α,β-unsaturated ester system?

Related compounds (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) are cleaved by hydrolases (EC 3.7.1.12/13) into smaller metabolites like 2-hydroxypenta-2,4-dienoate . For this compound:

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- DFT calculations : Optimize geometries of the dienoate and dienophiles (e.g., maleic anhydride) to calculate frontier molecular orbital (FMO) energies.

- Regioselectivity : The electron-withdrawing cyano group increases electrophilicity at the α-carbon, favoring [4+2] cycloadditions. Validate with experimental yields (e.g., 70–85% for similar dienoates) .

Q. How do contradictory data on dienoate stability under varying pH conditions arise, and what methodologies resolve them?

- pH-dependent degradation : this compound may hydrolyze faster in alkaline conditions due to ester cleavage. For example, potassium sorbate (a hexa-2,4-dienoate analogue) degrades at pH > 7 .

- Resolution : Use HPLC-MS to track degradation products and Arrhenius plots to model stability across pH 4–9 .

Methodological Guidance

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., bacterial cultures)?

Q. How can researchers design experiments to differentiate abiotic vs. biotic degradation of this compound?

- Sterile controls : Autoclave soil or microbial cultures to compare degradation rates.

- Isotope tracing : Use -labeled cyanide groups to track incorporation into metabolites (e.g., pyruvate or acetyl-CoA) via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.